3-Methoxy-2,4-dihydroxyquinoline
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Overview
Description
3-Methoxy-2,4-dihydroxyquinoline is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy and dihydroxy groups attached to the quinoline ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4-dihydroxyquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 3-methoxyanthranilic acid with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture to reflux in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,4-dihydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2,4-dihydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4-dihydroxyquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Comparison: 3-Methoxy-2,4-dihydroxyquinoline is unique due to the presence of both methoxy and dihydroxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-8(12)6-4-2-3-5-7(6)11-10(9)13/h2-5H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKAFBWZRTGBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716042 |
Source
|
Record name | 4-Hydroxy-3-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15151-56-1 |
Source
|
Record name | 4-Hydroxy-3-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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